N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-2-24-19-12-6-4-10-17(19)20(22)21-13-7-9-16-14-15-8-3-5-11-18(15)23-16/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSUTGGNOFABQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Attachment of Propyl Group: The propyl group is introduced to the benzofuran ring through a Friedel-Crafts alkylation reaction.
Formation of Benzamide: The benzamide moiety is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacokinetic and Electronic Properties
- Benzofuran vs.
- Ethylthio vs. Methoxy/Trifluoromethyl : The ethylthio group increases lipophilicity (logP) compared to methoxy, improving membrane permeability but possibly reducing solubility. In contrast, trifluoromethyl groups (e.g., in compounds) offer strong electron-withdrawing effects and metabolic resistance but higher molecular weight .
- Propyl Linker vs. Shorter Chains: The 3-carbon propyl chain in the target compound may balance flexibility and rigidity, optimizing interactions with extended binding sites compared to shorter chains in analogs like N-[3-(dimethylamino)propyl] derivatives .
Research Findings and Data Gaps
- Metabolic Stability : Ethylthio groups are less prone to oxidative metabolism than methylthio (e.g., methoprotryne in ), but specific data on the target compound’s half-life is unavailable .
- Toxicity Profile : Perfluoroalkylated analogs () exhibit environmental persistence, whereas the ethylthio group likely reduces bioaccumulation risks, though in vitro toxicity studies are needed .
Biological Activity
N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into various studies that have explored its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological activities. The compound's structure is characterized by:
- A benzofuran ring, contributing to its pharmacological properties.
- An ethylthio group, which may enhance lipophilicity and bioavailability.
- A propyl chain that potentially influences its interaction with biological targets.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzofuran derivatives, including this compound. The following findings summarize its activity against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| M. tuberculosis | Antitubercular | 8 μg/mL |
| E. coli | Antibacterial | 0.78 - 6.25 μg/mL |
| C. albicans | Antifungal | Variable effectiveness |
The compound exhibited significant activity against M. tuberculosis with a reported MIC of 8 μg/mL, indicating its potential as an antitubercular agent.
2. Anticancer Activity
Benzofuran derivatives have shown promise in cancer research. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of histone deacetylase (HDAC), which plays a role in cancer progression .
For instance, related benzamide derivatives have demonstrated HDAC inhibition, suggesting a similar mechanism may be at play with this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial resistance or cancer cell survival.
- Cell Membrane Disruption : Its lipophilic nature could allow it to integrate into microbial membranes, leading to cell lysis.
Studies on related benzofuran compounds suggest that structural modifications can enhance their binding affinity to target proteins, thereby increasing their efficacy .
Case Study 1: Antitubercular Activity
In a study involving the synthesis and evaluation of benzofuran derivatives, researchers found that certain modifications led to enhanced antitubercular activity against M. tuberculosis strains. Compounds with hydroxyl substitutions on the benzofuran ring showed the most promise, highlighting the importance of structural features in determining biological activity .
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of benzofuran derivatives demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models. The mechanism was primarily linked to apoptosis induction and cell cycle arrest .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(3-(benzofuran-2-yl)propyl)-2-(ethylthio)benzamide, and how do reaction parameters affect yield?
- Methodological Answer : Multi-step synthesis involving: (i) Benzofuran propylamine preparation : React benzofuran-2-carbaldehyde with acrylonitrile via a Michael addition, followed by hydrogenation to yield 3-(benzofuran-2-yl)propylamine . (ii) Thioether formation : React 2-mercaptobenzoic acid with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylthio group. (iii) Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the propylamine and benzamide moieties.
- Critical Parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF enhances coupling efficiency), and stoichiometric ratios (1:1.2 amine:acid chloride) to minimize side products .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm benzofuran protons (δ 6.5–7.8 ppm) and ethylthio group (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structurally related benzamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs from (e.g., thiazole vs. isoxazole substituents). For example, replacing the ethylthio group with a methylthio group (as in ) may alter lipophilicity and target binding .
- Dose-Response Studies : Use in vitro assays (e.g., IC₅₀ in cancer cell lines) to quantify potency variations caused by substituent changes .
- Computational Modeling : Perform molecular docking to predict binding affinities to targets like kinases or GPCRs, resolving discrepancies between in vitro and in vivo data .
Q. What experimental models are suitable for evaluating the compound’s anticancer potential, and which endpoints should be prioritized?
- Methodological Answer :
- In Vitro :
- Cell Viability Assays : MTT or ATP-based assays in leukemia (e.g., K562) and solid tumor lines (e.g., MCF-7) .
- Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining.
- In Vivo :
- Xenograft Models : Administer 10–50 mg/kg/day (oral/IP) in immunodeficient mice, monitoring tumor volume and metastasis .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling, noting the ethylthio group’s impact on metabolic stability .
Q. How does the ethylthio substituent influence pharmacokinetic properties compared to other thioether derivatives?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method); ethylthio (logP ~3.2) increases membrane permeability vs. methylthio (logP ~2.8) .
- Metabolic Stability : Incubate with liver microsomes; ethylthio derivatives show slower oxidation (~t₁/₂ = 45 min) than propylthio analogs (~t₁/₂ = 30 min) due to steric hindrance .
- CYP450 Inhibition : Screen for isoform-specific inhibition (e.g., CYP3A4) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
